6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and substituted with a 3-chloro-2-methylphenyl group and a methyl group. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines . These reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, often using reagents like chlorine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines
Scientific Research Applications
6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione: A related compound with similar structural features but different substituents.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of chemical and biological properties.
Uniqueness
6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the combination of the purine and imidazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and application in various fields.
Biological Activity
6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of purine derivatives. Its unique structure includes a dihydropurine core fused with an imidazole ring, characterized by a chlorinated aromatic moiety. The molecular formula of this compound is C14H13ClN4O2, and it exhibits significant structural diversity due to the substitution patterns on the purine and imidazole rings. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways, suggesting potential applications in treating diseases related to these pathways.
Interaction Studies
Studies have utilized various techniques to investigate the binding affinity of this compound to biological macromolecules. These include:
- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
- Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters of binding.
- Molecular Docking Studies : To predict the interaction modes and affinities.
These methods are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
-
Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induces apoptosis and G2/M cell-cycle arrest A549 (Lung) 20 Inhibits proliferation through apoptosis SW480 (Colon) 25 Modulates metabolic pathways - Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic processes. This inhibition can lead to altered cellular metabolism, which is particularly relevant in cancer therapy.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines. The results indicated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. Flow cytometry analysis revealed that the compound induced apoptosis via the intrinsic pathway.
- Metabolic Pathway Modulation : Another research effort focused on the compound's ability to modulate key metabolic pathways in cancer cells. It was found to inhibit glycolytic enzymes, leading to reduced ATP production and increased oxidative stress in tumor cells.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar structures, a comparative analysis was conducted:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | Similar purine core | Lacks chlorine substitution |
2-butyl-6-(3-chloro-2-methylphenyl)-4-methyl... | Longer aliphatic chain | Enhanced lipophilicity |
5-(6-chloro-pyridin-3-yl)-7-methylimidazo... | Different heterocyclic system | Potentially different biological activity |
This table illustrates how the chlorinated aromatic substitution in 6-(3-Chloro-2-methylphenyl)-4-methyl... may influence its biological activity and pharmacokinetics compared to its analogs.
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-8-9(16)4-3-5-10(8)20-6-7-21-11-12(17-14(20)21)19(2)15(23)18-13(11)22/h3-5H,6-7H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFVWBBGEJXCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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